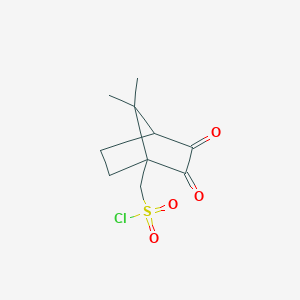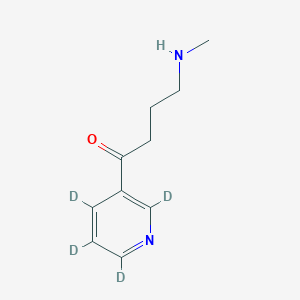
N2-フェノキシアセチルグアニン
概要
説明
N2-Phenoxyacetyl Guanine is a modified guanine derivative where the N2 position of the guanine base is functionalized with a phenoxyacetyl group. This modification significantly alters the binding properties and biological activities of the guanine base, making it a compound of interest in various scientific fields, including chemistry, biology, and medicine.
科学的研究の応用
N2-Phenoxyacetyl Guanine has several applications in scientific research:
Chemistry: Used as a probe to study the binding properties of guanine derivatives and their interactions with other molecules.
作用機序
Target of Action
The primary targets of N2-Phenoxyacetyl Guanine are guanine in DNA and RNA oligonucleotides . The compound specifically modifies guanine, leaving the other nucleobases unaffected . It also binds the riboswitch with affinities that rival guanine .
Mode of Action
N2-Phenoxyacetyl Guanine interacts with its targets through a process known as reductive amination . This method selectively functionalizes the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP) . Surprisingly, C2-modified guanines such as N2-acetylguanine completely disrupt a key Watson–Crick pairing interaction between the ligand and RNA .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the functionalization of nucleic acids. It incorporates a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications . This has wide applicability as mechanistic probes in chemical biology .
Pharmacokinetics
The compound’s ability to specifically modify guanine in dna and rna oligonucleotides suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability .
Result of Action
The result of N2-Phenoxyacetyl Guanine’s action is the disruption of a key Watson–Crick pairing interaction between the ligand and RNA . This disruption can effectively regulate transcriptional termination .
Action Environment
The action environment of N2-Phenoxyacetyl Guanine is likely to be within the cellular environment where DNA and RNA oligonucleotides are present
生化学分析
Biochemical Properties
N2-Phenoxyacetyl Guanine plays a significant role in biochemical reactions. It has been shown to selectively functionalize the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP), specifically modifying guanine in DNA and RNA oligonucleotides . This selective modification leaves other nucleobases unaffected, allowing for further functionalization and downstream applications .
Molecular Mechanism
N2-Phenoxyacetyl Guanine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, influences enzyme activity, and induces changes in gene expression . For instance, it has been found to disrupt a key Watson–Crick pairing interaction between the ligand and RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-Phenoxyacetyl Guanine change over time. Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is being gathered .
Dosage Effects in Animal Models
The effects of N2-Phenoxyacetyl Guanine vary with different dosages in animal models. Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N2-Phenoxyacetyl Guanine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N2-Phenoxyacetyl Guanine within cells and tissues are being studied. It is believed to interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N2-Phenoxyacetyl Guanine typically involves the selective functionalization of the N2 position of guanine. One common method is reductive amination, where guanosine or 2′-deoxyguanosine monophosphate is reacted with phenoxyacetic acid in the presence of a reducing agent . This method ensures that the modification is specific to the N2 position, leaving other nucleobases unaffected.
Industrial Production Methods: While specific industrial production methods for N2-Phenoxyacetyl Guanine are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: N2-Phenoxyacetyl Guanine can undergo various chemical reactions, including:
Substitution Reactions: The phenoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The guanine base can be oxidized or reduced, affecting the overall properties of the compound.
Hydrolysis: The phenoxyacetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Reductive Amination: Phenoxyacetic acid and a reducing agent.
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of N2-Phenoxyacetyl Guanine would yield guanine and phenoxyacetic acid.
類似化合物との比較
N2-Acetylguanine: Another N2-modified guanine derivative with similar binding properties but different functional groups.
N2-Isobutyrylguanine: Similar to N2-Phenoxyacetyl Guanine in its ability to bind riboswitches and disrupt RNA interactions.
Uniqueness: N2-Phenoxyacetyl Guanine is unique due to its phenoxyacetyl group, which provides distinct binding properties and biological activities compared to other N2-modified guanine derivatives. Its ability to disrupt RNA interactions and modulate transcriptional termination makes it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
N-(6-oxo-1,7-dihydropurin-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZMETBWWUIXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449365 | |
| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144782-23-0 | |
| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3'-De-tert-butoxycarbonylamino-3'-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidinyl)]-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}-docetaxel](/img/structure/B23667.png)

![[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester](/img/structure/B23670.png)

